N-(3-Iodoprop-2-YN-1-YL)decanamide
Description
N-(3-Iodoprop-2-yn-1-yl)decanamide is a synthetic organic compound characterized by a decanamide backbone (10-carbon acyl chain) linked to a propargyl group substituted with an iodine atom at the terminal alkyne position. This structure combines the hydrophobic properties of the decanamide moiety with the electrophilic and coupling-reactive iodopropargyl group.
Properties
CAS No. |
62899-29-0 |
|---|---|
Molecular Formula |
C13H22INO |
Molecular Weight |
335.22 g/mol |
IUPAC Name |
N-(3-iodoprop-2-ynyl)decanamide |
InChI |
InChI=1S/C13H22INO/c1-2-3-4-5-6-7-8-10-13(16)15-12-9-11-14/h2-8,10,12H2,1H3,(H,15,16) |
InChI Key |
NHGLDSLQTQXXTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NCC#CI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Iodoprop-2-YN-1-YL)decanamide typically involves the reaction of 3-iodoprop-2-yn-1-amine with decanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Iodoprop-2-YN-1-YL)decanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The propynyl group can undergo oxidation to form corresponding carbonyl compounds.
Reduction Reactions: The triple bond in the propynyl group can be reduced to form alkanes or alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas in the presence of palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution Reactions: Formation of azides, nitriles, and other substituted derivatives.
Oxidation Reactions: Formation of aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Formation of alkanes or alkenes.
Scientific Research Applications
N-(3-Iodoprop-2-YN-1-YL)decanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-(3-Iodoprop-2-YN-1-YL)decanamide involves its interaction with molecular targets through its reactive iodine and propynyl groups. These interactions can lead to the inhibition of enzymatic activities or the disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Research Findings and Trends
- Reactivity : Iodine enhances electrophilicity, enabling nucleophilic substitution or metal-catalyzed coupling, unlike chloro or hydroxy analogs (e.g., 3-chloro-N-phenyl-phthalimide in ) .
- Hydrophobicity : The decanamide chain provides lipid solubility, comparable to cosmetic derivatives (e.g., CETYL-PO HYDROXYETHYL DECANAMIDE in ), but iodine adds polarizability, altering solubility profiles .
- Thermodynamic Stability : Adamantane and dioxolane groups () increase thermal stability, whereas iodopropargyl may introduce photolytic sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
